molecular formula C6H5N2O2D3 B602659 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid CAS No. 122380-33-0

1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid

Cat. No.: B602659
CAS No.: 122380-33-0
M. Wt: 143.16
InChI Key:
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Description

1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid is a deuterium-labeled derivative of 1-Methyl-1H-Imidazol-4-yl Acetic Acid. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling allows for the tracking and quantification of the compound in various biochemical processes, making it a valuable tool in drug development and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid typically involves the incorporation of deuterium into the parent compound, 1-Methyl-1H-Imidazol-4-yl Acetic Acid. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various imidazole derivatives .

Scientific Research Applications

1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track biochemical pathways.

    Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.

    Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid involves its interaction with various molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions. The imidazole ring structure is known to interact with enzymes and receptors, influencing biochemical processes .

Comparison with Similar Compounds

    1-Methyl-1H-Imidazol-4-yl Acetic Acid: The non-deuterated parent compound.

    2-Methyl-1H-Imidazol-4-yl Acetic Acid: A structural isomer with a methyl group at a different position.

    1-Methyl-1H-Imidazol-5-yl Acetic Acid: Another isomer with the methyl group at the 5-position.

Uniqueness: 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .

Properties

CAS No.

122380-33-0

Molecular Formula

C6H5N2O2D3

Molecular Weight

143.16

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

2625-49-2 (unlabelled)

tag

Imidazol Impurities

Origin of Product

United States

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